N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a sulfonamide derivative featuring a fused 1,4-benzodioxin and 1-benzazepine scaffold. The benzazepine moiety introduces a seven-membered lactam ring, distinguishing it from simpler benzodioxin-sulfonamides.
Properties
Molecular Formula |
C18H18N2O5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C18H18N2O5S/c21-18-3-1-2-12-10-14(5-6-15(12)19-18)26(22,23)20-13-4-7-16-17(11-13)25-9-8-24-16/h4-7,10-11,20H,1-3,8-9H2,(H,19,21) |
InChI Key |
OIBNKXGKPUHDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide using lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Reaction Pathways
The synthesis of this compound involves multiple steps, including benzazepine ring formation , sulfonation , and amide coupling . Below is a breakdown of critical reactions:
Sulfonation at Position 7
Sulfonation introduces the sulfonamide group at the 7-position:
-
Reagent : Chlorosulfonic acid or sulfamic acid derivatives (as seen in ).
-
Conditions : Typically performed at 0°C to 110°C , depending on the substrate’s reactivity.
-
Mechanism : Electrophilic substitution on the aromatic ring, targeting the para position relative to the oxo group.
Amide Coupling with Benzodioxin
The benzodioxin moiety (2,3-dihydro-1,4-benzodioxin-6-yl) is introduced via amide bond formation :
-
Activation : Conversion of the sulfonic acid to a sulfonyl chloride intermediate (e.g., using thionyl chloride).
-
Coupling : Reaction with the benzodioxin amine in the presence of a base (e.g., pyridine ) to neutralize HCl byproduct ( ).
-
Solvent : Common choices include dichloromethane or dimethylformamide (DMF).
Reagents and Reaction Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0°C to 110°C | Introduce sulfonic acid group |
| Amide Coupling | Thionyl chloride, pyridine | Room temperature | Activate and couple amine |
| Purification | Ethyl acetate, aqueous workup | TLC monitoring | Isolate and purify product |
Analytical Methods for Characterization
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV visualization ( ).
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., coupling constants, proton environments) ( ).
-
Mass Spectrometry (MS) : Validates molecular weight and purity ( ).
Key Challenges
-
Regioselectivity : Ensuring sulfonation occurs exclusively at the 7-position of the benzazepine ring.
-
Stability : Managing reactive intermediates (e.g., sulfonyl chlorides) to avoid degradation.
-
Solubility : Optimizing solvent systems for coupling steps involving sterically hindered amines ( ).
Research Findings
-
Sulfonation Efficiency : Chlorosulfonic acid is preferred for direct sulfonation due to its strong electrophilic nature ( ).
-
Coupling Optimization : Pyridine enhances amide bond formation by scavenging acidic byproducts ( ).
-
Biological Implications : Sulfonamide derivatives often exhibit therapeutic activity, as seen in quinazoline analogs ().
This synthesis pathway highlights the complexity of coordinating multiple functional groups while maintaining reaction specificity. Further studies could explore alternative sulfonation agents or catalytic methods to improve yields.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzodioxane moiety and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 350.40 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in various diseases:
- α-glucosidase Inhibition : Several studies have focused on the synthesis of sulfonamide derivatives that inhibit α-glucosidase, an enzyme linked to Type 2 diabetes mellitus (T2DM). For instance, new sulfonamides derived from benzodioxane were evaluated for their ability to inhibit this enzyme effectively. The findings indicated that these compounds could serve as potential therapeutic agents for managing T2DM due to their ability to slow down carbohydrate digestion and absorption .
- Acetylcholinesterase Inhibition : The same class of compounds has also been tested for acetylcholinesterase inhibition, which is crucial in the treatment of Alzheimer's disease. Some derivatives showed promising results in inhibiting this enzyme, suggesting their potential use in neurodegenerative disease therapies .
Anticancer Activity
There is growing interest in the anticancer properties of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide. Research indicates that certain derivatives may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .
In Silico Studies
In addition to experimental evaluations, computational studies have been employed to predict the binding affinity and interaction of these compounds with target proteins. Molecular docking studies have provided insights into how these compounds can effectively interact with enzymes like α-glucosidase and acetylcholinesterase at the molecular level. These studies enhance our understanding of structure-activity relationships (SAR) and guide further modifications for improved efficacy .
Case Study 1: Synthesis and Evaluation
A notable study involved synthesizing new sulfonamide derivatives based on this compound framework. The synthesized compounds were characterized using IR and NMR spectroscopy and were screened for their enzyme inhibitory activities. Most exhibited substantial inhibitory effects against α-glucosidase while showing varied activity against acetylcholinesterase. This study highlights the therapeutic potential of these compounds in managing diabetes and Alzheimer's disease .
Case Study 2: Molecular Docking Analysis
Another research effort utilized molecular docking simulations to assess the binding interactions between synthesized derivatives and target enzymes. The results indicated favorable binding modes that correlate with the observed biological activity, thus supporting the rationale for further development of these compounds as drug candidates .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Antibacterial Activity
Compound 3 and its derivatives (e.g., 5a , 5b ) demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, comparable to ciprofloxacin . The benzazepine-sulfonamide’s larger structure may alter membrane permeability or target specificity, though this requires empirical validation.
Lipoxygenase Inhibition
Derivatives like 5c and 5e showed moderate lipoxygenase inhibition (IC₅₀ ~25–40 µM), likely due to their aromatic substituents (e.g., 4-chlorobenzyl) . The benzazepine core could modulate enzyme interaction via steric or electronic effects, but activity data are unavailable.
Physicochemical Properties
- Solubility and Stability : Simpler sulfonamides (e.g., compound 3 ) are solids (m.p. 150°C) with moderate solubility in polar solvents , whereas benzazepine derivatives may exhibit reduced solubility due to increased hydrophobicity.
- Synthetic Accessibility: Compound 3 was synthesized in 82% yield via sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine .
Comparison with Non-Sulfonamide Analogs
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): This smaller molecule (MW 194) is a liquid, suggesting higher volatility and lower thermal stability than sulfonamides. Its acetamide group may limit target engagement compared to sulfonamides’ hydrogen-bonding capacity .
- Schiff Base Derivatives (): Compounds like 7-hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one exhibit different reactivity (e.g., imine hydrolysis susceptibility) and applications (e.g., fluorescence probes) .
Data Tables
Table 2. Physicochemical Properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the presence of a benzodioxin moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 348.3 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the benzodioxin ring followed by the introduction of the tetrahydrobenzazepine moiety. Each synthetic step requires precise control over reaction conditions to ensure high yield and purity of the final product .
Antitumor Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : A study evaluated various derivatives against MCF-7 and MDA-MB-468 cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with some showing GI50 values as low as 2.94 µM against MDA-MB-468 cells .
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| 1j | 12.2 | MCF-7 |
| 1f | 5.2 | MDA-MB-468 |
| 2f | 2.94 | MDA-MB-468 |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors that regulate cellular functions. This interaction can lead to alterations in signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial and Anti-inflammatory Activities
In addition to its antitumor effects, N-(2,3-dihydro-1,4-benzodioxin) derivatives have been studied for their antimicrobial properties. Some derivatives showed limited activity against specific bacterial strains but exhibited promising results in reducing inflammation markers like IL-6 and TNF-alpha in vitro .
Case Studies
- Anticancer Efficacy : In a study involving sulfonamide derivatives of benzodioxin compounds, several exhibited potent anti-proliferative effects against various cancer cell lines. The most effective compounds were noted for their selectivity towards tumor cells compared to non-tumor cells .
- Mechanistic Insights : Another study focused on the anti-inflammatory effects of these compounds revealed that they modulate cytokine release in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under alkaline conditions (pH 9–10) using aqueous Na₂CO₃ as a base. Dynamic pH control and solvent selection (e.g., DMF with catalytic LiH) are critical for achieving high yields (>80%) and minimizing side reactions . For multi-step synthesis, intermediates should be purified via column chromatography, and reaction progress monitored using TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for characterizing its purity and structural integrity?
A combination of IR spectroscopy (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹ and S=O bonds at ~1350–1150 cm⁻¹), ¹H NMR (to verify aromatic protons and dihydrobenzodioxin/dihydrobenzazepine ring environments), and EIMS (for molecular ion validation) is recommended . For resolving stereochemical ambiguities, single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated in related sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate its activity against targets like acetylcholinesterase or α-glucosidase?
Use kinetic assays with substrate analogs (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) under controlled pH and temperature. Measure IC₅₀ values via spectrophotometry and validate results with positive controls (e.g., acarbose). For mechanistic insights, perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and correlate with molecular docking studies to identify key binding residues .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its molecular interactions?
Discrepancies often arise from force field limitations or solvation effects. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine docking poses. Cross-validate with alanine-scanning mutagenesis of target enzymes to experimentally verify predicted binding hotspots. For structural inconsistencies, re-examine XRD data (e.g., torsional angles in the benzodioxin ring) to refine computational models .
Q. How can structure-activity relationships (SAR) be established to optimize bioactivity while maintaining pharmacokinetic properties?
Systematically vary substituents on the sulfonamide and benzazepine moieties. For example, introduce electron-withdrawing groups (e.g., –NO₂) to enhance enzymatic inhibition potency or alkyl chains to improve lipid solubility. Use in silico ADMET predictors (e.g., SwissADME) to screen for optimal logP (2–5) and CNS permeability. Validate top candidates via in vitro metabolic stability assays (e.g., microsomal half-life) .
Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?
Employ HPLC-PDA/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and UV spectra against reference standards. For quantitation, use a validated calibration curve (R² > 0.99) and adhere to pharmacopeial guidelines (e.g., USP <621>), limiting individual impurities to ≤0.5% and total impurities to ≤2.0% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
